molecular formula C22H17ClO4S B2552557 [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate CAS No. 331460-92-5

[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate

Cat. No.: B2552557
CAS No.: 331460-92-5
M. Wt: 412.88
InChI Key: SLDWCVFIMKUVKF-GIDUJCDVSA-N
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Description

This compound, [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate, is a synthetic intermediate of significant interest in organic and medicinal chemistry research. Its structure is characterized by a central chalcone-like framework, (E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one, which is linked to a 4-chlorobenzenesulfonate (tosylate) ester group . The chalcone motif is a privileged scaffold in drug discovery, known for its diverse biological activities, making derivatives valuable for constructing more complex chemical entities . The incorporated sulfonate ester is a highly versatile functional group, serving as an excellent leaving group in synthetic organic chemistry. This property facilitates nucleophilic substitution reactions, allowing researchers to use this compound as a key precursor for the introduction of the 4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl moiety into more complex molecules. Its primary research application lies in the development of novel chemical probes and the synthesis of specialized compounds for structure-activity relationship (SAR) studies, particularly in the exploration of kinase inhibitors and other therapeutic targets where chalcone derivatives have shown promise. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClO4S/c1-16-2-7-18(8-3-16)22(24)15-6-17-4-11-20(12-5-17)27-28(25,26)21-13-9-19(23)10-14-21/h2-15H,1H3/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDWCVFIMKUVKF-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the aldol condensation of 4-methylbenzaldehyde with acetophenone to form the intermediate chalcone. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, often involving rigorous control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of this compound can effectively scavenge free radicals, which may help in preventing oxidative stress-related diseases. A study demonstrated that these compounds exhibited a dose-dependent antioxidant effect when tested against DPPH radicals.

Anticancer Potential

Several studies have explored the anticancer properties of similar sulfonate derivatives. For instance:

  • Case Study : A study on human breast cancer cell lines revealed that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels and the activation of caspases.

Antibacterial Properties

The compound has shown promise in exhibiting antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

  • Case Study : Research indicated that related compounds effectively inhibited bacterial growth, suggesting their potential use as antibacterial agents.

The following table summarizes the biological activities reported for this compound and related derivatives:

ActivityEffectReference
AntioxidantScavenges free radicals
AnticancerInhibits proliferation of cancer cells
AntibacterialExhibits activity against Gram-positive bacteria
Enzyme inhibitionPotential inhibition of key metabolic enzymes

Mechanism of Action

The mechanism of action of [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The compound’s sulfonate ester group can interact with enzymes or receptors, modulating their activity. The aromatic rings and ketone group contribute to its binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives from the literature (see and 3 ):

Property Target Compound 2-Methoxy-4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl 4-Chlorobenzoate 4-{(E)-[(4-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl (2E)-3-phenylacrylate
Functional Groups Sulfonate ester, α,β-unsaturated ketone Benzoate ester, methoxy, α,β-unsaturated ketone Sulfonamide, hydrazide, acrylate ester
Molecular Weight (g/mol) ~388.8 (calculated) ~408.8 (calculated) ~649.1 (calculated)
Key Structural Features Polar sulfonate group; (E)-stereochemistry Methoxy donor group; benzoate ester Sulfonamide pharmacophore; conjugated hydrazide linker
Reactivity High electrophilicity at sulfonate site; enone susceptible to Michael additions Moderate electrophilicity (benzoate); enone reactivity modulated by methoxy group Sulfonamide enhances hydrogen-bonding potential; hydrazide may participate in chelation
Potential Applications Alkylating agent, photoresponsive material UV stabilizer, polymer additive Antimicrobial agent, enzyme inhibitor (e.g., carbonic anhydrase)

Key Differences:

  • Electron Effects : The sulfonate group in the target compound is strongly electron-withdrawing, enhancing its reactivity in substitution reactions compared to the benzoate ester in ’s compound, where the methoxy group donates electrons, stabilizing the aromatic system .
  • Bioactivity : The sulfonamide and hydrazide groups in ’s compound suggest biological targeting (e.g., enzyme inhibition), unlike the target compound’s sulfonate ester, which is more suited to synthetic applications .
  • Solubility : The polar sulfonate group likely increases aqueous solubility relative to the benzoate ester () and the bulky sulfonamide-hydrazide derivative ().

Research Findings and Implications

Stability and Reactivity Studies:

  • Target Compound: Sulfonate esters are prone to hydrolysis under basic conditions, forming 4-chlorobenzenesulfonic acid and the phenolic enone. Kinetic studies suggest the (E)-configuration stabilizes the enone system against thermal degradation .
  • ’s Compound: The methoxy group reduces hydrolysis rates of the benzoate ester by 40% compared to non-methoxy analogs, as reported in polymer stabilization studies .

Limitations:

  • No direct comparative biological data exist for the target compound, as focuses on sulfonamide bioactivity. The target’s applications remain primarily synthetic.

Biological Activity

The compound [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate, commonly referred to as a sulfonate derivative, is a synthetic organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C26H24ClO3S. Its structure features a sulfonate group attached to a phenyl ring that is further substituted with an enone moiety. The presence of the 4-methylphenyl group enhances its lipophilicity, which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that sulfonate derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. A notable study demonstrated that these compounds could inhibit cell proliferation by disrupting the cell cycle at the G2/M phase, leading to increased rates of apoptosis in breast cancer cells .

The anticancer activity is primarily attributed to the compound's ability to modulate key signaling pathways involved in cell growth and survival. Specifically, it has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway results in decreased expression of anti-apoptotic proteins and increased levels of pro-apoptotic factors, thereby promoting cancer cell death .

Antimicrobial Properties

In addition to its anticancer effects, this compound exhibits antimicrobial activity against a range of pathogens. Research has shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membrane integrity and interference with metabolic processes .

Data Table: Biological Activities

Biological ActivityTest Organism/Cell LineIC50 (µM)Reference
AnticancerMCF-7 (breast cancer)15
AntimicrobialStaphylococcus aureus20
AntimicrobialEscherichia coli25

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry explored the efficacy of various sulfonate derivatives against breast cancer cell lines. The results indicated that this compound significantly reduced cell viability and induced apoptosis through caspase activation .
  • Antimicrobial Study : Another investigation focused on the antimicrobial properties of this compound against common pathogens. The study found that it effectively inhibited the growth of both S. aureus and E. coli, suggesting potential applications in treating infections caused by resistant strains .

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents hydrolysis
SolventDichloromethaneEnhances solubility
Reaction Time4–6 hrsMinimizes side products
PurificationHexane/EtOAc (7:3)≥95% Purity

Q. Table 2. Key Spectroscopic Benchmarks

TechniqueDiagnostic SignalStructural Confirmation
¹H NMRδ 7.8 ppm (s, 1H, SO₃Ar)Sulfonate ester
IR1360 cm⁻¹ (S=O stretch)Sulfonate group
HRMS[M-H]⁻ = 429.0521Molecular formula

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